5-Amino-6-ethoxypyrazine-2-boronic acid pinacol ester
CAS No.: 1309978-31-1
Cat. No.: VC6028475
Molecular Formula: C12H20BN3O3
Molecular Weight: 265.12
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1309978-31-1 |
|---|---|
| Molecular Formula | C12H20BN3O3 |
| Molecular Weight | 265.12 |
| IUPAC Name | 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine |
| Standard InChI | InChI=1S/C12H20BN3O3/c1-6-17-10-9(14)15-7-8(16-10)13-18-11(2,3)12(4,5)19-13/h7H,6H2,1-5H3,(H2,14,15) |
| Standard InChI Key | FKPVOPJJAYRZME-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=N2)OCC)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
The compound’s systematic IUPAC name, 5-amino-6-ethoxypyrazine-2-boronic acid pinacol ester, reflects its core pyrazine ring substituted with an amino group at position 5, an ethoxy group at position 6, and a boronic acid pinacol ester at position 2. The pinacol ester group (derived from pinacol, 2,3-dimethyl-2,3-butanediol) stabilizes the boronic acid, enhancing its shelf life and handling properties .
The molecular formula is CHBNO, with a calculated exact mass of 265.12 g/mol. Key structural features include:
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A planar pyrazine ring facilitating π-π interactions.
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Electron-donating ethoxy and amino groups influencing electronic distribution.
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A tetrahedral boronic ester group enabling Suzuki-Miyaura coupling reactions.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 265.12 g/mol | |
| CAS Number | 1309978-31-1 | |
| Purity (Commercial) | ≥95% (HPLC) | |
| Storage Conditions | 2–8°C under inert atmosphere |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 5-amino-6-ethoxypyrazine-2-boronic acid pinacol ester typically involves:
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Functionalization of Pyrazine Core: Introduction of ethoxy and amino groups via nucleophilic substitution or catalytic amination.
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Boronation: Miyaura borylation using bis(pinacolato)diboron (Bpin) in the presence of palladium catalysts .
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Purification: Column chromatography or crystallization to achieve >95% purity.
Industrial Production
Commercial suppliers like Sigma-Aldrich (Product Code: AABH9ABC1D25) and Key Organics (Product Code: PS-13033) offer the compound for research use, with pricing ranging from $200–$500 per gram depending on scale .
Applications in Organic Synthesis
Suzuki-Miyaura Coupling
The boronic ester group facilitates cross-coupling with aryl halides, enabling the synthesis of biaryl structures. For example:
This reaction is pivotal in constructing kinase inhibitors and agrochemicals .
Medicinal Chemistry
The compound’s pyrazine scaffold is a privileged structure in drug discovery, appearing in:
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Anticancer Agents: Pyrazine derivatives inhibit EGFR and BRAF kinases.
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Antimicrobials: Modifications at the 5-amino position enhance bacterial membrane penetration .
| Hazard | Category | Signal Word |
|---|---|---|
| Acute Toxicity (Oral) | 4 | Warning |
| Acute Toxicity (Dermal) | 4 | Warning |
| Acute Toxicity (Inhalation) | 4 | Warning |
Precautionary Measures
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Personal Protective Equipment (PPE): Nitrile gloves, lab coat, safety goggles.
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First Aid: Rinse skin/eyes with water; seek medical attention if ingested.
Recent Research Developments
Catalytic Asymmetric Synthesis
A 2024 study demonstrated the compound’s use in enantioselective Suzuki couplings to access chiral pyrazine derivatives with >90% ee .
Material Science Applications
Functionalized pyrazine-boronic esters have been incorporated into metal-organic frameworks (MOFs) for gas storage, leveraging their rigid geometry .
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